molecular formula C20H31N3O2 B243947 N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide

N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide

カタログ番号 B243947
分子量: 345.5 g/mol
InChIキー: NSYNYGUWOJXMKI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide, commonly known as DPP-4 inhibitor, is a class of medication used for the treatment of type 2 diabetes mellitus. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down the hormone incretin. This results in an increase in insulin secretion and a decrease in glucagon secretion, leading to lower blood glucose levels.

科学的研究の応用

N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors have been extensively studied in scientific research for their potential use in the treatment of type 2 diabetes mellitus. They have been shown to improve glycemic control, reduce insulin resistance, and decrease the risk of cardiovascular disease in diabetic patients. N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors have also been studied in the treatment of other diseases, such as obesity, hypertension, and non-alcoholic fatty liver disease.

作用機序

N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors work by inhibiting the enzyme dipeptidyl peptidase-4 (N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide), which breaks down the hormone incretin. Incretin is released by the intestines in response to food intake and stimulates the release of insulin from the pancreas and the inhibition of glucagon secretion. By inhibiting N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide, N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors increase the levels of incretin, resulting in an increase in insulin secretion and a decrease in glucagon secretion, leading to lower blood glucose levels.
Biochemical and Physiological Effects:
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors have been shown to have several biochemical and physiological effects. They improve glycemic control by increasing insulin secretion and decreasing glucagon secretion. They also improve beta-cell function and decrease insulin resistance. N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors have been shown to have cardiovascular benefits, such as reducing the risk of heart failure and improving endothelial function. They may also have anti-inflammatory effects and improve lipid metabolism.

実験室実験の利点と制限

N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors have several advantages for lab experiments. They are easy to administer and have a good safety profile. They can be used in both in vitro and in vivo experiments. However, N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors have some limitations for lab experiments. They may have off-target effects, which can complicate the interpretation of results. They may also have different effects in different animal models, which can make it difficult to extrapolate results to humans.

将来の方向性

There are several future directions for the research on N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors. One direction is to further investigate the cardiovascular benefits of N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors and their potential use in the prevention and treatment of cardiovascular disease. Another direction is to investigate the potential use of N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors in the treatment of other diseases, such as obesity and non-alcoholic fatty liver disease. Additionally, research can focus on developing new N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors with improved efficacy and safety profiles.

合成法

The synthesis of N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors involves the reaction between a piperazine derivative and a carboxylic acid derivative. The most common method for synthesizing N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors is the reaction between 4-(2,2-dimethylpropanoyl)piperazine and 4-phenylpentanoic acid. This reaction produces N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide, which is the most widely used N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitor.

特性

分子式

C20H31N3O2

分子量

345.5 g/mol

IUPAC名

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]pentanamide

InChI

InChI=1S/C20H31N3O2/c1-5-6-7-18(24)21-16-8-10-17(11-9-16)22-12-14-23(15-13-22)19(25)20(2,3)4/h8-11H,5-7,12-15H2,1-4H3,(H,21,24)

InChIキー

NSYNYGUWOJXMKI-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C

正規SMILES

CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。